Cyclohexyl 2-(3-fluorophenyl)ethyl ketone
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Overview
Description
Cyclohexyl 2-(3-fluorophenyl)ethyl ketone is an organic compound that belongs to the class of ketones It consists of a cyclohexyl group attached to a 2-(3-fluorophenyl)ethyl group via a carbonyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Grignard Reaction: : One common method to synthesize Cyclohexyl 2-(3-fluorophenyl)ethyl ketone involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from cyclohexyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with 3-fluorophenylacetyl chloride to yield the desired ketone.
Reaction Conditions: Anhydrous ether, magnesium, cyclohexyl bromide, 3-fluorophenylacetyl chloride, low temperature (0-5°C).
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Friedel-Crafts Acylation: : Another method involves the Friedel-Crafts acylation of cyclohexane with 3-fluorophenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: Aluminum chloride, cyclohexane, 3-fluorophenylacetyl chloride, room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or Friedel-Crafts acylation processes, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Cyclohexyl 2-(3-fluorophenyl)ethyl ketone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reagents and Conditions: Potassium permanganate, chromium trioxide, acidic or basic conditions.
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Reduction: : This compound can be reduced to form alcohols or hydrocarbons.
Reagents and Conditions: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a metal catalyst (e.g., palladium on carbon).
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Substitution: : The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reagents and Conditions: Sodium methoxide, potassium tert-butoxide, elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Cyclohexyl 2-(3-fluorophenyl)ethyl ketone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, analgesic, or anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including ligands, catalysts, and polymers.
Materials Science: This compound is used in the development of novel materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of Cyclohexyl 2-(3-fluorophenyl)ethyl ketone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the structure of the final pharmaceutical compound derived from this ketone.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl 2-phenylethyl ketone: Lacks the fluorine atom on the phenyl ring, resulting in different reactivity and properties.
Cyclohexyl 2-(4-fluorophenyl)ethyl ketone: The fluorine atom is positioned differently on the phenyl ring, which can affect its chemical behavior and applications.
Cyclohexyl 2-(3-chlorophenyl)ethyl ketone:
Uniqueness
Cyclohexyl 2-(3-fluorophenyl)ethyl ketone is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its electronic properties, reactivity, and interactions with biological targets. This makes it a valuable compound for designing molecules with specific characteristics and functions.
Properties
IUPAC Name |
1-cyclohexyl-3-(3-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXYOOYDSHFMRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644560 |
Source
|
Record name | 1-Cyclohexyl-3-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-83-4 |
Source
|
Record name | 1-Cyclohexyl-3-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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